molecular formula C8H5BrClFO B2418419 3'-Bromo-6'-chloro-2'-fluoroacetophenone CAS No. 1541643-75-7

3'-Bromo-6'-chloro-2'-fluoroacetophenone

Cat. No.: B2418419
CAS No.: 1541643-75-7
M. Wt: 251.48
InChI Key: XMDQXBOJAAGXKS-UHFFFAOYSA-N
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Description

3’-Bromo-6’-chloro-2’-fluoroacetophenone is an organic compound with the molecular formula C8H5BrClFO It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-6’-chloro-2’-fluoroacetophenone typically involves the bromination of 6’-chloro-2’-fluoroacetophenone. The reaction is carried out using a brominating agent such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent. The reaction conditions include a temperature of around 90°C and a molar ratio of substrate to brominator of 1.0:1.1 .

Industrial Production Methods

Industrial production methods for 3’-Bromo-6’-chloro-2’-fluoroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-6’-chloro-2’-fluoroacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted acetophenones with various functional groups replacing the halogens.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

3’-Bromo-6’-chloro-2’-fluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its halogenated structure allows for the exploration of halogen bonding in biological systems.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Bromo-6’-chloro-2’-fluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the aromatic ring can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The carbonyl group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Bromo-2’-chloro-6’-fluoroacetophenone
  • 3’-Bromo-4’-chloro-2’-fluoroacetophenone
  • 3’-Bromo-6’-chloro-4’-fluoroacetophenone

Uniqueness

3’-Bromo-6’-chloro-2’-fluoroacetophenone is unique due to the specific positioning of the bromine, chlorine, and fluorine atoms on the aromatic ring. This unique arrangement influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-bromo-6-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDQXBOJAAGXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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